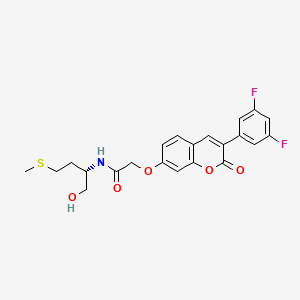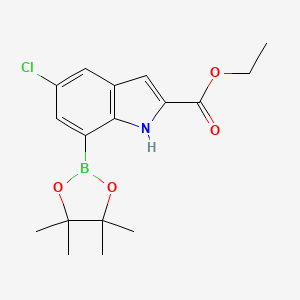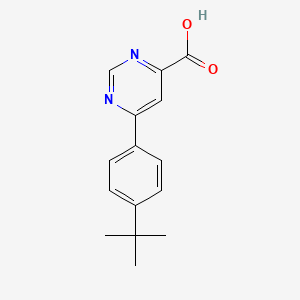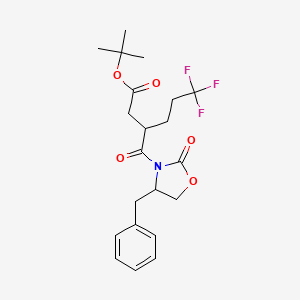![molecular formula C19H22BrN3O2 B12637194 2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[1-(2-amino-6-bromofenil)-4-bencilpiperazin-2-il]acético es un compuesto orgánico complejo que ha despertado interés en diversos campos de la investigación científica. Este compuesto presenta un anillo de piperazina sustituido con un grupo amino-bromofenilo y un grupo bencilo, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[1-(2-amino-6-bromofenil)-4-bencilpiperazin-2-il]acético normalmente implica múltiples pasos, comenzando con la preparación del anillo de piperazina. Un método común implica la reacción de 2-amino-6-bromobenceno con cloruro de bencilo en presencia de una base para formar el intermedio de bencilpiperazina. Este intermedio se hace reaccionar entonces con ácido cloroacético en condiciones básicas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y técnicas avanzadas de purificación, como la recristalización y la cromatografía, son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[1-(2-amino-6-bromofenil)-4-bencilpiperazin-2-il]acético puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo amino puede oxidarse para formar derivados nitro.
Reducción: El átomo de bromo puede reducirse para formar el derivado de hidrógeno correspondiente.
Sustitución: El átomo de bromo puede sustituirse por otros grupos funcionales como hidroxilo, alquilo o arilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Las reacciones de sustitución nucleófila suelen utilizar reactivos como el hidróxido de sodio (NaOH) o el terc-butóxido de potasio (KOtBu).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir compuestos hidrogenados.
Aplicaciones de la investigación científica
El ácido 2-[1-(2-amino-6-bromofenil)-4-bencilpiperazin-2-il]acético tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado su potencial como sonda bioquímica para estudiar las interacciones enzimáticas.
Medicina: Se ha explorado su potencial efecto terapéutico, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor de diversos productos químicos industriales
Aplicaciones Científicas De Investigación
2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mecanismo De Acción
El mecanismo de acción del ácido 2-[1-(2-amino-6-bromofenil)-4-bencilpiperazin-2-il]acético implica su interacción con objetivos moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que el átomo de bromo puede participar en enlaces halógenos. Estas interacciones pueden modular la actividad de las enzimas y los receptores, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-bromofenilacético: Comparte el grupo bromofenilo pero carece del anillo de piperazina.
Ácido 2-bromofenilacético: Estructura similar pero sin la parte de bencilpiperazina.
Derivados de bencilpiperazina: Compuestos con anillos de piperazina similares pero con diferentes sustituyentes.
Singularidad
El ácido 2-[1-(2-amino-6-bromofenil)-4-bencilpiperazin-2-il]acético es único debido a su combinación de un anillo de piperazina, un grupo amino-bromofenilo y un grupo bencilo. Esta estructura única le permite participar en una amplia gama de reacciones químicas y exhibir diversas actividades biológicas .
Propiedades
Fórmula molecular |
C19H22BrN3O2 |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
2-[1-(2-amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C19H22BrN3O2/c20-16-7-4-8-17(21)19(16)23-10-9-22(13-15(23)11-18(24)25)12-14-5-2-1-3-6-14/h1-8,15H,9-13,21H2,(H,24,25) |
Clave InChI |
FIWGWQYYNSDHRN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C3=C(C=CC=C3Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)





![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)
